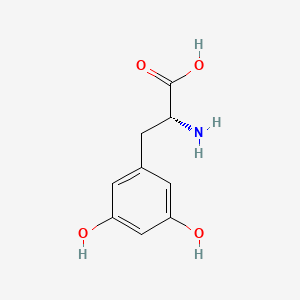
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves the hydroxylation of phenylalanine derivatives. One common method is the use of a mixed alkali fusion process, where disodium 2,6-naphthalenedisulfonate is used as the starting material. The reaction is carried out under nitrogen atmosphere to prevent overoxidation, with phenol or antioxidant 1010 added to enhance yield. The optimal conditions include a reaction temperature of 345°C and a reaction time of 2 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, asymmetric hydrogenation has been employed to produce substituted D-Phenylalanine derivatives on a pilot plant scale .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenylalanine derivatives
Aplicaciones Científicas De Investigación
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mecanismo De Acción
The mechanism of action of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and are associated with mood regulation and cognitive processes. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylalanine (Levodopa): Another hydroxylated derivative of phenylalanine, commonly used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid with a single hydroxyl group on the benzene ring.
Phenylalanine: The parent compound without any hydroxyl groups.
Uniqueness: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties compared to other phenylalanine derivatives .
Propiedades
Peso molecular |
197.19 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





